Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is an organic compound with the molecular formula C11H19NO5S and a molecular weight of 277.34 g/mol . This compound is known for its spirocyclic structure, which contains a sulfur atom and a nitrogen atom within the ring system. It is often used as a building block in organic synthesis and drug discovery due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves several steps :
Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur compounds using reagents like hydrogen peroxide.
Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.
Formation of the spirocyclic intermediate: This involves the reaction of the hydroxyethyl ester with appropriate reagents to form the spirocyclic structure.
Oxidation reaction: The final step involves the oxidation of the intermediate to form the desired this compound.
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving sulfur and nitrogen atoms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the ring system enhances its ability to form hydrogen bonds and other interactions with biological molecules, making it a versatile tool in drug discovery and biochemical research .
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as :
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound has an additional oxygen atom, which may alter its chemical reactivity and biological activity.
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a different ring system, which may influence its biological activity and use in drug discovery.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLYDGIJVVNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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